![molecular formula C21H19N3OS B323984 2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B323984.png)
2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group, a carbonyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide typically involves the reaction of biphenyl-4-carbonyl chloride with N-(3-methylphenyl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the hydrazinecarbothioamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(biphenyl-4-ylcarbonyl)-N-phenylhydrazinecarbothioamide
- 2-(biphenyl-4-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide
Uniqueness
2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to similar compounds.
属性
分子式 |
C21H19N3OS |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-3-[(4-phenylbenzoyl)amino]thiourea |
InChI |
InChI=1S/C21H19N3OS/c1-15-6-5-9-19(14-15)22-21(26)24-23-20(25)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,25)(H2,22,24,26) |
InChI 键 |
YLFKOGLZHFOKMK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


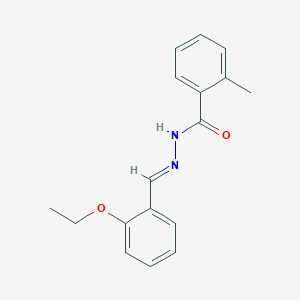
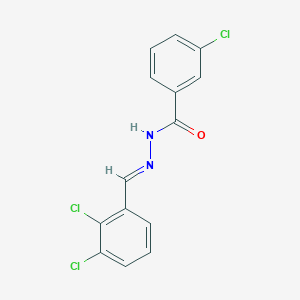
![N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323907.png)
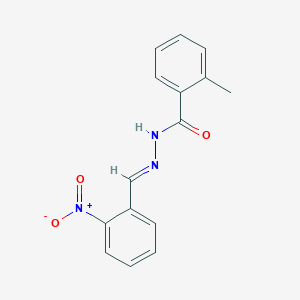
![3-hydroxy-N'-[1-(2-naphthyl)ethylidene]-2-naphthohydrazide](/img/structure/B323911.png)
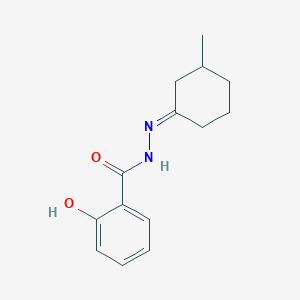
![N'-[1-(3-aminophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B323913.png)
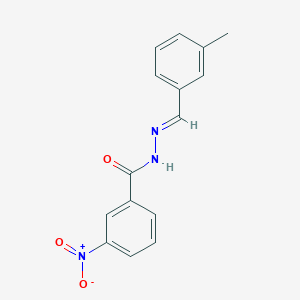

![N-[4-(9-{4-[(anilinocarbothioyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylthiourea](/img/structure/B323917.png)
![N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)-2-furamide](/img/structure/B323920.png)
![N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B323921.png)
![2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE](/img/structure/B323923.png)
![N-[(2-bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B323925.png)
